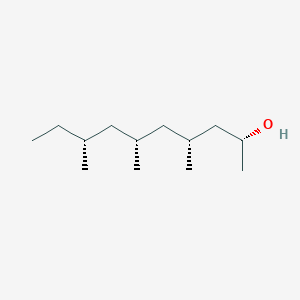
2-Decanol, 4,6,8-trimethyl-, (2R,4R,6R,8R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Decanol, 4,6,8-trimethyl-, (2R,4R,6R,8R)- is a chiral secondary alcohol with the molecular formula C13H28O. This compound is characterized by the presence of three methyl groups at the 4th, 6th, and 8th positions, and a hydroxyl group at the 2nd position. The stereochemistry of the compound is defined by the (2R,4R,6R,8R) configuration, indicating the specific spatial arrangement of the atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decanol, 4,6,8-trimethyl-, (2R,4R,6R,8R)- can be achieved through various synthetic routes. One common method involves the enantioselective reduction of the corresponding ketone precursor using chiral catalysts or reagents. The reaction conditions typically include the use of solvents such as ethanol or methanol, and the reaction is carried out at low temperatures to ensure high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium or platinum supported on carbon to achieve the reduction of the ketone precursor to the desired alcohol. The reaction is conducted under controlled temperature and pressure conditions to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Decanol, 4,6,8-trimethyl-, (2R,4R,6R,8R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.
Major Products Formed
Oxidation: The major product is 2-Decanone, 4,6,8-trimethyl-.
Reduction: The major product is 2-Decane, 4,6,8-trimethyl-.
Substitution: The major products depend on the substituent introduced, such as 2-Decanol, 4,6,8-trimethyl- chloride or bromide.
Scientific Research Applications
2-Decanol, 4,6,8-trimethyl-, (2R,4R,6R,8R)- has various applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Decanol, 4,6,8-trimethyl-, (2R,4R,6R,8R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The stereochemistry of the compound plays a crucial role in determining its interactions and effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Decanol, 4,6,8-trimethyl-, (2S,4S,6S,8S)-
- 2-Undecanol, 4,6,8-trimethyl-, (2R,4R,6R,8R)-
- 2-Octanol, 4,6,8-trimethyl-, (2R,4R,6R,8R)-
Uniqueness
2-Decanol, 4,6,8-trimethyl-, (2R,4R,6R,8R)- is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. The presence of multiple methyl groups and the chiral centers contribute to its unique reactivity and interactions compared to similar compounds.
Properties
CAS No. |
174002-29-0 |
|---|---|
Molecular Formula |
C13H28O |
Molecular Weight |
200.36 g/mol |
IUPAC Name |
(2R,4R,6R,8R)-4,6,8-trimethyldecan-2-ol |
InChI |
InChI=1S/C13H28O/c1-6-10(2)7-11(3)8-12(4)9-13(5)14/h10-14H,6-9H2,1-5H3/t10-,11-,12-,13-/m1/s1 |
InChI Key |
NVXWVVCXXXEBED-FDYHWXHSSA-N |
Isomeric SMILES |
CC[C@@H](C)C[C@@H](C)C[C@@H](C)C[C@@H](C)O |
Canonical SMILES |
CCC(C)CC(C)CC(C)CC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-benzimidazole](/img/structure/B14258727.png)
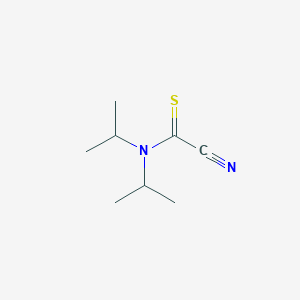
![3,4,5-Tris[(methoxycarbonyl)oxy]benzoic acid](/img/structure/B14258751.png)

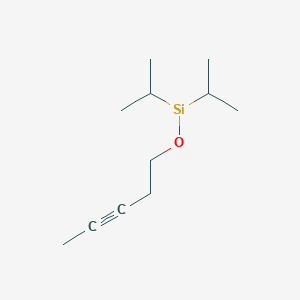
![{3-(4-Chlorophenyl)-1-[4-(sulfooxy)phenyl]-1H-pyrazol-4-yl}acetic acid](/img/structure/B14258765.png)
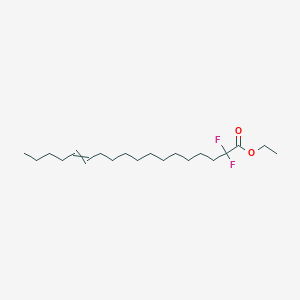
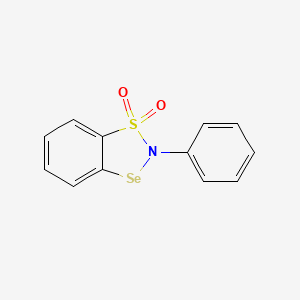
![(1R,2R)-1-N,2-N-bis[(1S)-1-phenylethyl]cyclohex-4-ene-1,2-diamine](/img/structure/B14258781.png)

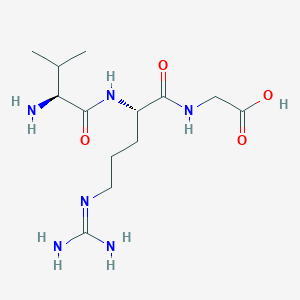

![(1-Phenylethene-1,2-diyl)bis[methyl(diphenyl)germane]](/img/structure/B14258799.png)
![2,2'-([1,1'-Biphenyl]-2,2'-diyl)bis(1-propyl-1H-benzimidazole)](/img/structure/B14258807.png)
